![molecular formula C11H16N4O B13003425 2-(3-Aminopyrrolidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B13003425.png)
2-(3-Aminopyrrolidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminopyrrolidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring fused with a cyclopentane ring and a pyrrolidine moiety, making it a unique structure with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrrolidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds under basic conditions, often catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aqueous medium . This reaction can be efficiently carried out under microwave irradiation, which significantly reduces reaction time and improves yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2-(3-Aminopyrrolidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-(3-Aminopyrrolidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is explored as a potential inhibitor for various enzymes and receptors, including CDK2 (Cyclin-Dependent Kinase 2), which is a target for cancer treatment.
Materials Science: It is used in the development of corrosion inhibitors for metals, particularly in acidic environments.
作用机制
The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrimidine core, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazole ring fused to the pyrimidine core, also exhibiting potent biological activities.
Uniqueness
2-(3-Aminopyrrolidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is unique due to its fused cyclopentane ring, which imparts distinct chemical properties and biological activities compared to other pyrimidine derivatives
属性
分子式 |
C11H16N4O |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
2-(3-aminopyrrolidin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C11H16N4O/c12-7-4-5-15(6-7)11-13-9-3-1-2-8(9)10(16)14-11/h7H,1-6,12H2,(H,13,14,16) |
InChI 键 |
DCYOYNSMQPBKFQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)N=C(NC2=O)N3CCC(C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl benzo[d]isothiazole-7-carboxylate](/img/structure/B13003355.png)

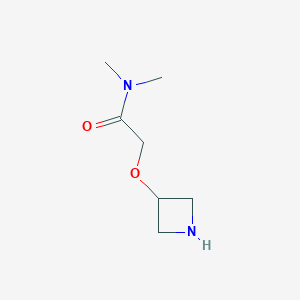

![t-Butyl 3-[1-(methoxycarbonyl)propyl]azetidine-1-carboxylate](/img/structure/B13003366.png)
![6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13003373.png)
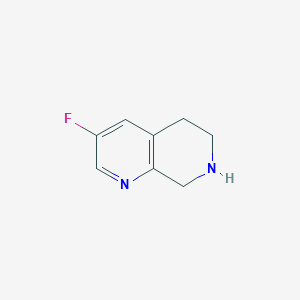
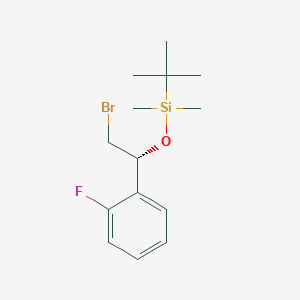

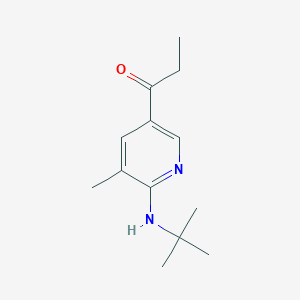
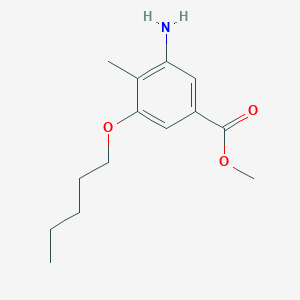
![3-(1H-Benzo[d]imidazol-2-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B13003403.png)
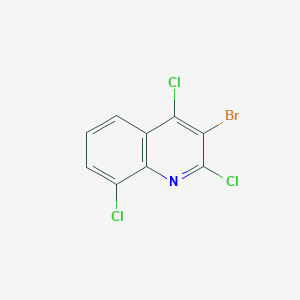
![exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B13003429.png)
